molecular formula C17H27N2OS+ B12550359 N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium CAS No. 668981-11-1

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium

Cat. No.: B12550359
CAS No.: 668981-11-1
M. Wt: 307.5 g/mol
InChI Key: SHXRAZNJVIIVMH-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium typically involves the reaction of phenyl isothiocyanate with a corresponding amine. One efficient method for synthesizing isothiocyanates is through the replacement reaction of phenyl isothiocyanate and the corresponding amines under mild conditions and nitrogen protection . This method is advantageous due to its low toxicity, low cost, and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent like dimethylbenzene and under nitrogen protection to prevent oxidation .

Major Products Formed

The major products formed from these reactions are typically thiourea derivatives and other addition products, depending on the nature of the nucleophile involved.

Scientific Research Applications

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to label proteins and other biomolecules.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound can interact with proteins, enzymes, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium is unique due to its isothiocyanate group, which imparts distinct reactivity and potential applications in various fields. This sets it apart from other similar compounds that may have different functional groups and, consequently, different reactivity and applications.

Properties

CAS No.

668981-11-1

Molecular Formula

C17H27N2OS+

Molecular Weight

307.5 g/mol

IUPAC Name

triethyl-[2-(2-isothiocyanato-1-phenylethoxy)ethyl]azanium

InChI

InChI=1S/C17H27N2OS/c1-4-19(5-2,6-3)12-13-20-17(14-18-15-21)16-10-8-7-9-11-16/h7-11,17H,4-6,12-14H2,1-3H3/q+1

InChI Key

SHXRAZNJVIIVMH-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCOC(CN=C=S)C1=CC=CC=C1

Origin of Product

United States

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